molecular formula C22H25N5O2 B7011768 N,5-dimethyl-N-(4-phenylmethoxyphenyl)-1-pyrrolidin-3-yltriazole-4-carboxamide

N,5-dimethyl-N-(4-phenylmethoxyphenyl)-1-pyrrolidin-3-yltriazole-4-carboxamide

Cat. No.: B7011768
M. Wt: 391.5 g/mol
InChI Key: VEFNDJJGKWZNEY-UHFFFAOYSA-N
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Description

N,5-Dimethyl-N-(4-phenylmethoxyphenyl)-1-pyrrolidin-3-yltriazole-4-carboxamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring a triazole ring and a pyrrolidine moiety, contributes to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N,5-dimethyl-N-(4-phenylmethoxyphenyl)-1-pyrrolidin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-16-21(24-25-27(16)19-12-13-23-14-19)22(28)26(2)18-8-10-20(11-9-18)29-15-17-6-4-3-5-7-17/h3-11,19,23H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFNDJJGKWZNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2CCNC2)C(=O)N(C)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,5-dimethyl-N-(4-phenylmethoxyphenyl)-1-pyrrolidin-3-yltriazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne, often referred to as a “click reaction.”

    Introduction of the Pyrrolidine Moiety: This step involves the reaction of a suitable pyrrolidine derivative with the triazole intermediate.

    Attachment of the Phenylmethoxyphenyl Group: This is usually done via a nucleophilic substitution reaction, where the phenylmethoxyphenyl group is introduced to the triazole-pyrrolidine intermediate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially yielding amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Chemistry:

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: Due to its potential biological activity, this compound is being investigated as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders and cancers.

    Biochemical Research: It can be used as a probe to study various biochemical pathways and molecular interactions.

Industry:

    Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering mechanical strength.

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-(4-phenylmethoxyphenyl)-1-pyrrolidin-3-yltriazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s triazole ring and pyrrolidine moiety are crucial for binding to these targets, potentially inhibiting or modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

  • N,5-Dimethyl-N-(4-methoxyphenyl)-1-pyrrolidin-3-yltriazole-4-carboxamide
  • N,5-Dimethyl-N-(4-chlorophenyl)-1-pyrrolidin-3-yltriazole-4-carboxamide

Comparison: Compared to its analogs, N,5-dimethyl-N-(4-phenylmethoxyphenyl)-1-pyrrolidin-3-yltriazole-4-carboxamide exhibits unique properties due to the presence of the phenylmethoxyphenyl group. This group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and increasing its bioavailability. Additionally, the phenylmethoxyphenyl group may contribute to stronger interactions with molecular targets, enhancing the compound’s potency and selectivity.

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